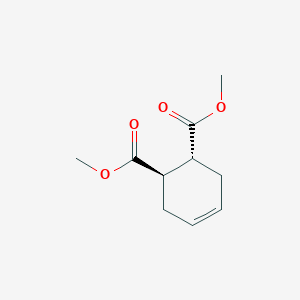

Trans-4-cyclohexène-1,2-dicarboxylate de diméthyle

Vue d'ensemble

Description

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a chemical compound that is part of a broader class of cyclohexene derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The cyclohexene ring is a common motif in many natural products and pharmaceuticals, and its derivatives are often studied for their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of cyclohexene derivatives can be achieved through various methods. For instance, the photocycloaddition of dimethyl cyclobut-1-ene-1,2-dicarboxylate with cyclohexene can yield photoadducts that can be further isomerized to produce trans-1,2-cyclohexanebis-alpha-acrylic acid dimethyl ester . Another method involves the esterification of dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate with diphenyl chlorophosphate . These synthetic routes highlight the versatility of cyclohexene derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be quite complex. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate shows a slightly distorted square-planar arrangement of the central four-membered ring . The planarity and symmetry of these molecules can significantly affect their physical properties and reactivity.

Chemical Reactions Analysis

Cyclohexene derivatives undergo various chemical reactions. The photo-induced addition of acetic acid to cyclohexene derivatives can yield acetoxycyclohexanecarboxylates . Intramolecular reactions of trans-cyclohexyl-1,2-bisacrylate can lead to the formation of novel compounds through stereoselective processes . These reactions demonstrate the rich chemistry of cyclohexene derivatives and their potential for creating new molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are influenced by their molecular structure. For instance, the stereochemistry of the 1,4-cyclohexylene units in poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) affects the material's thermal properties, with the trans configuration inducing better chain packing and higher crystallizability . Theoretical information indices can also be used to analyze the structure-property relationships in these compounds . Chemical ionization and collision-induced dissociation studies reveal conformational effects in gas-phase cations of stereoisomeric cyclohexane-1,2-dicarboxylates .

Applications De Recherche Scientifique

Études de synthèse chimique

Le trans-4-cyclohexène-1,2-dicarboxylate de diméthyle est couramment utilisé dans les études de synthèse chimique. Les chercheurs l'utilisent comme élément constitutif ou réactif pour créer des molécules plus complexes. Sa structure et sa réactivité uniques permettent des transformations diverses, ce qui le rend précieux en synthèse organique .

Production de pigments

Ce composé joue un rôle crucial dans la production de pigments. Plus précisément, il contribue à la synthèse du rouge pigment 122 et du violet pigment 19. Ces pigments trouvent des applications dans diverses industries, notamment les peintures, les encres et les plastiques. Le this compound sert de précurseur dans la préparation de ces pigments colorés et polyvalents .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to ensure adequate ventilation and use personal protective equipment as required .

Propriétés

IUPAC Name |

dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVAGRMJGUQHLI-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17673-68-6 | |

| Record name | 17673-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)